molecular formula C9H17Cl2NO3 B017380 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane CAS No. 326479-99-6

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

Cat. No. B017380
M. Wt: 258.14 g/mol
InChI Key: QCTWDRAREHUMBH-NKWVEPMBSA-N
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Description

Synthesis Analysis

The synthesis of structurally similar compounds often involves complex organic reactions, aiming to achieve high stereochemical control and yield. For instance, the synthesis of hydroxyethylsulfonamides and related derivatives from epoxides derived from amino acids showcases the intricate steps involved in constructing molecules with specific stereochemistry and functional groups (Moreth et al., 2014). Such processes typically include protection/deprotection strategies, stereoselective additions, and functional group transformations.

Scientific Research Applications

Analytical Techniques and Chemical Properties

Chiral Derivatizing Agents for Liquid Chromatography
Chiral derivatizing agents (CDAs) play a crucial role in the enantioseparation of racemic compounds by liquid chromatography. Amino acids, due to their chiral nature, have been utilized as chiral auxiliaries in CDAs, facilitating the resolution of enantiomers. Such methods are critical in pharmaceutical analysis for assessing the enantiomeric purity of drugs, which is paramount for efficacy and safety. The application of amino acids in CDAs underscores the significance of understanding chemical properties and interactions in the development of analytical methodologies (Batra & Bhushan, 2014).

Hydrophilic Interaction Chromatography (HILIC)
HILIC is an alternative chromatographic method for separating polar compounds, including those similar in polarity to 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane. It employs polar stationary phases and highly organic mobile phases, often rich in acetonitrile, to facilitate the separation. HILIC's unique mechanism and the ability to enhance the ionization of compounds during mass spectrometry analysis make it particularly useful for the analysis of complex mixtures, including pharmaceuticals and biological samples (Jandera, 2011).

Chemical Synthesis and Modification

Fabrication and Modification of Photocatalysts
While not directly related to the compound , research on the fabrication and modification of photocatalysts provides insight into the broader scientific applications of chemical synthesis and modification techniques. Such methodologies could potentially be applied to modify or synthesize complex organic molecules, including 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane, for various purposes, including pharmaceutical development and materials science (Ni et al., 2016).

Safety And Hazards

For safety and hazards information related to 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane, it is recommended to refer to its Safety Data Sheet (SDS). The SDS includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure .

Future Directions

The future directions for the use and study of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane are not provided in the search results. For information on potential future directions, it is recommended to refer to recent scientific literature and ongoing research in the field .

properties

IUPAC Name

tert-butyl N-[(2R,3S)-1,4-dichloro-3-hydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl2NO3/c1-9(2,3)15-8(14)12-6(4-10)7(13)5-11/h6-7,13H,4-5H2,1-3H3,(H,12,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTWDRAREHUMBH-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCl)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463810
Record name 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

CAS RN

326479-99-6
Record name 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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